molecular formula C11H14F2N2O B7500830 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea

1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea

Cat. No.: B7500830
M. Wt: 228.24 g/mol
InChI Key: IXJFWJMIKHXNQE-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Functional Group Significance in Chemical Sciences

The urea functional group, with its diamide (B1670390) structure, is of fundamental importance in chemistry. Historically, the synthesis of urea from inorganic precursors by Friedrich Wöhler in 1828 is considered a pivotal moment that marked the beginning of modern organic chemistry. nih.gov The unique properties of the urea moiety are central to its significance.

The urea functional group is characterized by its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). nih.gov This dual nature allows it to form strong and directional intermolecular hydrogen bonds, which is a critical factor in molecular recognition processes, such as a drug binding to its protein target. nih.gov The planar geometry of the urea group, a result of resonance delocalization, provides a rigid scaffold that is often exploited in the design of molecules with specific conformational requirements.

Table 1: General Physicochemical Properties of the Urea Functional Group


PropertyDescription
Hydrogen BondingPossesses both N-H (donor) and C=O (acceptor) sites, enabling strong intermolecular interactions.
GeometryThe core urea moiety is typically planar due to resonance, providing a rigid structural linker.
PolarityThe carbonyl group induces significant polarity, influencing solubility and electronic properties.
ReactivityCan undergo reactions such as alkylation, acylation, and condensation. Serves as a versatile synthetic intermediate.

Academic Context of N-Substituted Urea Compounds in Contemporary Research

N-substituted ureas are a focal point of contemporary research due to their wide-ranging applications. In medicinal chemistry, this scaffold is present in numerous approved drugs and clinical candidates. nih.gov The urea linkage is a key structural feature in many kinase inhibitors used in cancer therapy, where it often forms critical hydrogen bonds within the ATP-binding site of the target enzyme. nih.gov Beyond oncology, N-substituted ureas have been investigated for their potential as antibacterial, anticonvulsant, and antiviral agents. nih.govnih.gov

The synthesis of these compounds is a well-established area of organic chemistry. Common methods for preparing unsymmetrical N-substituted ureas, such as N-aryl-N'-alkyl derivatives, often involve the reaction of an amine with an isocyanate. wikipedia.org Alternative routes may utilize phosgene (B1210022) or its equivalents, or more modern methods that avoid hazardous reagents. rsc.org The versatility in synthesis allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Scope and Research Objectives for 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea

While broad research exists on N-substituted ureas, specific academic studies on this compound are not extensively documented in publicly available literature. Therefore, the research objectives for this particular compound are currently hypothetical but can be rationally proposed based on its structural components.

The molecule combines three key features:

N,N'-Disubstituted Urea Core: A proven pharmacophore for establishing drug-target interactions.

2,4-Difluorophenyl Group: The inclusion of fluorine atoms on an aromatic ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity. uzh.ch The 2,4-difluoro substitution pattern, in particular, has been explored in numerous biologically active compounds.

2-Methylpropyl (Isobutyl) Group: A small, lipophilic alkyl group that can influence the compound's solubility and steric interactions within a binding pocket.

Based on these structural elements, the primary research objectives for this compound would be its synthesis, characterization, and evaluation for biological activity. A logical starting point would be screening for anticancer activity, particularly as a kinase inhibitor, or for antimicrobial properties, given the prevalence of the difluorophenyl and urea motifs in these areas. nih.govuzh.ch

Table 2: Calculated Physicochemical Properties for this compound Note: These are computationally predicted values as experimental data is not readily available.


PropertyPredicted Value
Molecular FormulaC11H14F2N2O
Molecular Weight228.24 g/mol
XLogP32.5 - 3.0
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3 (Oxygen and 2 Fluorines)
Rotatable Bond Count4

Future research would likely involve the synthesis of analogues to establish a structure-activity relationship. For instance, modifying the alkyl chain or altering the substitution pattern on the phenyl ring could systematically probe the structural requirements for any observed biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJFWJMIKHXNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Substituted Ureas

Established Synthetic Pathways for Urea (B33335) Derivatives

The construction of the urea functional group can be achieved through several strategic approaches, each with its own advantages and limitations. These methods have evolved from traditional, often hazardous, procedures to more refined and sustainable techniques.

Phosgene-Based and Phosgene (B1210022) Equivalent Reactions

Historically, the reaction of amines with phosgene (COCl₂) has been a primary method for the synthesis of ureas. nih.gov This process typically involves the formation of an isocyanate intermediate, which then reacts with a second amine to yield the desired urea. nih.gov While effective for producing both symmetrical and unsymmetrical ureas, the extreme toxicity of phosgene gas has driven the development of safer alternatives. nih.gov

Phosgene equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate), offer a solid and liquid alternative, respectively, mitigating some of the handling risks associated with gaseous phosgene. nih.gov Another widely used and safer phosgene substitute is 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI reacts with amines to form an activated carbamoyl (B1232498) intermediate, which readily undergoes nucleophilic attack by a second amine to produce the urea derivative. This method is valued for its mild reaction conditions and the avoidance of highly toxic reagents.

Isocyanate-Amine Coupling Approaches

The most common and versatile method for the synthesis of unsymmetrical N,N'-disubstituted ureas is the coupling of an isocyanate with a primary or secondary amine. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate, containing the electrophilic carbonyl carbon, readily reacts with the nucleophilic amine to form the urea linkage. The scope of this reaction is broad, allowing for the synthesis of a diverse library of urea derivatives by varying the substituents on both the isocyanate and the amine. asianpubs.org

The generation of the isocyanate intermediate itself can be accomplished through various methods, including the Curtius, Hofmann, or Lossen rearrangements of acyl azides, primary amides, or hydroxamic acids, respectively. thieme.denih.gov These rearrangement reactions provide phosgene-free pathways to isocyanates, which can then be trapped in situ with an amine to form the urea. thieme.denih.gov

Carbon Dioxide (CO₂) Utilization in Urea Synthesis

In the pursuit of greener and more sustainable chemical processes, the use of carbon dioxide (CO₂) as a C1 building block for urea synthesis has gained significant attention. nih.govacs.org This approach circumvents the need for toxic phosgene and its derivatives. rsc.org One common strategy involves the reaction of amines with CO₂ to form a carbamic acid intermediate, which is then dehydrated to generate an isocyanate. nih.govacs.org This isocyanate can subsequently react with another amine to produce the unsymmetrical urea. nih.govacs.org

Various catalytic systems have been developed to facilitate this transformation, often requiring high temperatures and pressures. rsc.org However, recent advancements have focused on developing milder, metal-free conditions for the dehydration of the carbamic acid intermediate. nih.govacs.org

Continuous-Flow Synthesis Techniques for N-Substituted Ureas

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. researchgate.netflinders.edu.au The synthesis of N-substituted ureas has been successfully adapted to flow reactor systems. researchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity of the final product. researchgate.netflinders.edu.au

A common approach in continuous-flow urea synthesis involves the generation of a reactive intermediate, such as an isocyanate, in one reactor, which is then immediately mixed with an amine in a second reactor to form the urea. researchgate.net This method is particularly advantageous for handling hazardous or unstable intermediates, as they are generated and consumed in a continuous stream, minimizing their accumulation. researchgate.netflinders.edu.au The integration of in-line purification techniques can further streamline the process, allowing for the direct production of highly pure urea derivatives. researchgate.net

Targeted Synthesis of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea and Analogues

The synthesis of the specific target molecule, this compound, can be efficiently achieved through the isocyanate-amine coupling approach, which is a well-established and highly versatile method for creating unsymmetrical ureas. This strategy involves the reaction of 2,4-difluorophenyl isocyanate with isobutylamine (B53898) (2-methylpropan-1-amine).

The reaction proceeds via the nucleophilic attack of the primary amine (isobutylamine) on the electrophilic carbonyl carbon of the isocyanate (2,4-difluorophenyl isocyanate). This one-step process is generally high-yielding and can be carried out under mild conditions.

Optimization of Reaction Conditions and Reagent Ratios

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. Key parameters to consider for the synthesis of this compound include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection: The choice of an inert solvent is important to facilitate the reaction without participating in it. Aprotic solvents are generally preferred for isocyanate reactions to avoid side reactions with the solvent.

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM)Polar aprotic39.6Good for dissolving reactants at room temperature.
Tetrahydrofuran (THF)Polar aprotic66A common solvent for this type of reaction.
Acetonitrile (MeCN)Polar aprotic82Can be used for reactions at slightly elevated temperatures.
N,N-Dimethylformamide (DMF)Polar aprotic153Useful for less reactive starting materials, may require higher temperatures for removal.

Reaction Temperature: The reaction between an isocyanate and a primary amine is typically exothermic and can often proceed at room temperature. However, gentle heating may be employed to ensure the reaction goes to completion in a reasonable timeframe, especially if the starting materials are sterically hindered or electronically deactivated. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and temperature.

Reagent Ratios: Theoretically, a 1:1 molar ratio of 2,4-difluorophenyl isocyanate to isobutylamine is required for the reaction. In practice, it is sometimes beneficial to use a slight excess of one of the reactants to drive the reaction to completion. For instance, using a small excess (e.g., 1.05 to 1.1 equivalents) of the less expensive or more easily removable reactant can be advantageous.

Catalysis: While the reaction between an isocyanate and an amine is often facile and does not require a catalyst, certain bases or organometallic compounds can be used to accelerate the reaction if needed. However, for a straightforward synthesis like this, catalysis is generally unnecessary.

A typical laboratory-scale synthesis would involve dissolving 2,4-difluorophenyl isocyanate in a suitable solvent like THF, followed by the slow addition of isobutylamine at room temperature. The reaction mixture would then be stirred for a period of time, with the progress monitored by TLC. Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography if necessary.

ParameterConditionRationale
Reactants 2,4-Difluorophenyl isocyanate, IsobutylamineDirect precursors for the target molecule.
Stoichiometry ~1:1 molar ratioEnsures efficient conversion of both starting materials.
Solvent Anhydrous aprotic solvent (e.g., THF, DCM)Prevents side reactions of the isocyanate with protic solvents.
Temperature Room temperature to mild heating (e.g., 40-50 °C)Balances reaction rate and potential for side reactions.
Reaction Time Monitored by TLC or LC-MSEnsures the reaction proceeds to completion.
Work-up Solvent evaporation, recrystallization/chromatographyIsolation and purification of the final product.

By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve high yields and purity in an efficient and reproducible manner.

Stereoselective Synthesis Considerations

The synthesis of this compound as a chiral molecule would necessitate the introduction of a stereocenter. While the parent structure does not inherently possess a chiral center, stereoselectivity can be achieved through the use of chiral building blocks or asymmetric catalysis.

One potential strategy involves the use of an enantiomerically pure amine, such as (R)- or (S)-2-methylpropylamine, in the reaction with 2,4-difluorophenyl isocyanate. This would lead to the formation of the corresponding (R)- or (S)-enantiomer of the target urea. The optical purity of the product would be directly dependent on the enantiomeric excess of the starting amine.

Alternatively, asymmetric catalysis could be employed in the synthesis of a chiral precursor. For instance, a chiral catalyst could be used to facilitate the asymmetric amination of a suitable substrate to produce a chiral amine, which could then be converted to the desired urea.

The characterization of the enantiomeric purity of a chiral this compound would typically involve techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Green Chemistry Approaches in Urea Derivative Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green chemistry approaches can be considered to minimize the environmental impact.

A key consideration is the choice of reagents. Traditional methods for urea synthesis often involve hazardous reagents like phosgene. thieme-connect.com Greener alternatives include the use of in-situ generated isocyanates from less hazardous precursors, or the use of phosgene substitutes such as triphosgene or carbonyldiimidazole. thieme-connect.comnih.gov Another approach is the direct carbonylation of amines using carbon dioxide as a C1 source, although this often requires high pressures and specialized catalysts.

Solvent selection is another critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. Water is an excellent green solvent, and some urea syntheses can be performed in aqueous media, which simplifies product isolation and reduces the use of volatile organic compounds (VOCs). rsc.org

Energy efficiency is also a central tenet of green chemistry. The development of synthetic routes that proceed at ambient temperature and pressure can significantly reduce energy consumption. Microwave-assisted synthesis is another technique that can accelerate reaction times and improve energy efficiency.

To quantify the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy, which measures the efficiency of a reaction in converting reactants to the desired product, and the Environmental Factor (E-Factor), which quantifies the amount of waste generated per unit of product. wikipedia.org The Process Mass Intensity (PMI) is another useful metric that considers the total mass of materials used in a process relative to the mass of the final product. mdpi.com

Below is a table comparing a traditional synthesis route for a generic N-aryl-N'-alkyl urea with a potential greener alternative, highlighting key green chemistry metrics.

MetricTraditional Route (e.g., using phosgene)Greener Route (e.g., using a phosgene substitute in a green solvent)
Atom Economy ModerateHigh
E-Factor HighLow
Solvent Chlorinated solventsWater or bio-based solvents
Reagent Hazard High (phosgene is highly toxic)Moderate
Energy Consumption Moderate to highLow to moderate

Post-Synthetic Modifications and Derivatization Strategies for N-Substituted Ureas

Post-synthetic modification of this compound can be a valuable strategy for fine-tuning its properties or for creating a library of related compounds for further investigation. The structure of the molecule offers several potential sites for modification.

The 2,4-difluorophenyl ring is susceptible to electrophilic aromatic substitution reactions, although the fluorine atoms are deactivating. Under appropriate conditions, it may be possible to introduce additional substituents onto the ring. However, the existing fluorine atoms will direct incoming electrophiles to specific positions.

The N-H protons of the urea moiety can also be targeted for derivatization. For example, alkylation or acylation at these positions would yield more highly substituted ureas. researchgate.net Such modifications could alter the hydrogen bonding capabilities of the molecule, which could in turn influence its physical and biological properties.

Another potential modification is the transformation of the urea group itself. While ureas are generally stable, they can undergo hydrolysis under harsh acidic or basic conditions to yield the corresponding amines and carbamic acids, which would decompose to carbon dioxide.

The following table summarizes some potential derivatization strategies for this compound:

Reaction TypeReagents and ConditionsPotential Product
Electrophilic Aromatic Substitution Nitrating agent (e.g., HNO₃/H₂SO₄)Nitrated derivative of the difluorophenyl ring
N-Alkylation Alkyl halide, baseN-alkylated urea derivative
N-Acylation Acyl chloride or anhydride, baseN-acylated urea derivative

Advanced Analytical Characterization Techniques for N Substituted Urea Compounds

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of N-substituted urea (B33335) compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework and the environment of specific nuclei within a molecule.

¹H NMR Spectroscopy of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea allows for the identification and characterization of all proton-containing fragments. The spectrum would be expected to show distinct signals for the aromatic protons on the difluorophenyl ring, the N-H protons of the urea linkage, and the protons of the 2-methylpropyl (isobutyl) group. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic CH (position 6)8.15ddd (doublet of doublet of doublets)J = 9.2, 5.5, 0.6
Aromatic CH (position 5)6.95ddd (doublet of doublet of doublets)J = 9.2, 9.2, 2.6
Aromatic CH (position 3)6.85ddd (doublet of doublet of doublets)J = 9.2, 2.6, 0.6
N-H (amide, adjacent to phenyl)8.50s (singlet)-
N-H (amide, adjacent to isobutyl)6.10t (triplet)J = 5.8
CH₂ (isobutyl)3.05t (triplet)J = 6.5
CH (isobutyl)1.85m (multiplet)-
CH₃ (isobutyl)0.95d (doublet)J = 6.7

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of the carbonyl carbon of the urea group is particularly characteristic and appears significantly downfield. The carbons of the aromatic ring show splitting due to coupling with the attached fluorine atoms (C-F coupling).

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (urea)154.5
Aromatic C-F (position 2)158.0 (dd, J = 245, 12 Hz)
Aromatic C-F (position 4)155.8 (dd, J = 248, 12 Hz)
Aromatic C-N (position 1)125.0 (dd, J = 10, 4 Hz)
Aromatic C-H (position 6)119.5 (dd, J = 8, 4 Hz)
Aromatic C-H (position 3)111.5 (dd, J = 22, 4 Hz)
Aromatic C-H (position 5)104.0 (dd, J = 26, 4 Hz)
CH₂ (isobutyl)47.5
CH (isobutyl)29.0
CH₃ (isobutyl)20.5

¹⁹F NMR Spectroscopy is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants provide information about the electronic environment and spatial relationship of the fluorine atoms.

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for the definitive assignment of all ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include the N-H stretching vibrations, the C=O (carbonyl) stretching of the urea group, and C-F stretching vibrations from the difluorophenyl ring.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300-3400Medium
C-H Stretch (aromatic)3050-3150Medium
C-H Stretch (aliphatic)2850-2960Medium-Strong
C=O Stretch (urea)1640-1660Strong
N-H Bend1550-1620Medium
C-N Stretch1200-1350Medium
C-F Stretch1100-1250Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions within the 2,4-difluorophenyl aromatic ring. The presence of the urea substituent can influence the wavelength of maximum absorption (λ_max).

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. For a molecule like this compound, Raman spectroscopy can provide additional information about the molecular vibrations, particularly for non-polar bonds that may be weak or inactive in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can determine the mass of a molecule with a very high degree of precision. This allows for the determination of the elemental composition of the molecule, which is a critical step in its identification and characterization. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Interactive Data Table: Predicted HRMS Data

Molecular Formula Ion Calculated Exact Mass (m/z)
C₁₁H₁₄F₂N₂O[M+H]⁺229.1152

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of N-substituted urea compounds. In MS/MS, precursor ions of the analyte are selected and subjected to collision-induced dissociation (CID), yielding a fragmentation pattern that provides detailed structural information.

High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) has been effectively used to characterize a variety of N,N'-substituted urea derivatives. nih.gov The fragmentation patterns of these compounds are often characteristic and can be used to differentiate between isomers. nih.gov A common fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov

For N-aryl ureas, two primary protonation sites are considered to be the carbonyl oxygen atoms. The subsequent fragmentation is dominated by α-cleavage of the urea group. researchgate.net In the case of substituted N-(ortho-cyclopropylphenyl)-N'-aryl ureas, electron ionization (EI) and chemical ionization (CI) MS/MS have been used to study their fragmentation behavior. nih.govacs.org These studies revealed that the primary isomerization and fragmentation pathways can lead to the formation of cyclic structures such as benzoxazines. nih.govacs.org

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Structure of Fragment
[M+H]⁺ 2,4-Difluorophenyl isocyanate cation C₇H₃F₂NO⁺
[M+H]⁺ 2-Methylpropylaminium ion C₄H₁₂N⁺
[M+H]⁺ 2,4-Difluoroanilinium ion C₆H₆F₂N⁺

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for the analysis of mixtures containing this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is a versatile technique for the separation and quantification of N-substituted urea compounds. Phenylurea herbicides, which are structurally analogous to the compound of interest, are frequently analyzed by reversed-phase HPLC with UV detection. newpaltz.k12.ny.us A C18 column is often used for the separation, with a mobile phase typically consisting of an acetonitrile-water gradient. nih.gov For enhanced selectivity and sensitivity, post-column photolysis and derivatization can be employed, converting the phenylureas into fluorescent derivatives. nih.gov

The analysis of perfluorinated compounds, which share the fluorophenyl moiety, has also been accomplished using reversed-phase HPLC. nih.gov In some cases, derivatization with fluorescent reagents is used to improve detection limits. nih.gov

Table 2: Representative HPLC Conditions for Phenylurea Analysis

Parameter Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water Gradient
Detector Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Reference Compounds Diuron, Linuron, Monuron

Data derived from methods used for structurally similar phenylurea herbicides. newpaltz.k12.ny.usnih.gov

Gas chromatography is another valuable tool for the analysis of N-substituted ureas, although their thermal lability can sometimes present challenges, potentially requiring derivatization. newpaltz.k12.ny.usscilit.com For some substituted urea herbicides, direct GC analysis is possible. scilit.com The choice of column and temperature programming is critical for achieving good separation.

In the analysis of urea and its derivatives, derivatization is often employed to increase volatility and thermal stability. For instance, urea can be converted to its trimethylsilyl (B98337) derivative for GC-MS analysis. nih.gov Another approach involves the conversion of urea to 2-hydroxypyrimidine, which is then derivatized for GC analysis. nih.gov

Table 3: Potential GC Parameters for the Analysis of Urea Derivatives

Parameter Condition
Column SE-54 capillary column or equivalent
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization May be required to improve thermal stability and volatility

Parameters are based on general methods for substituted ureas and may require optimization. rsc.org

The coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical tool, offering both high-resolution separation and definitive compound identification.

LC-MS is particularly well-suited for the analysis of N-substituted ureas. The use of ESI-MS allows for the sensitive detection and characterization of these compounds directly from the HPLC eluent. nih.gov This technique has been successfully applied to differentiate positional isomers of N,N'-substituted ureas. nih.gov For fluorinated compounds, HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS/MS) has been used for fluorine-specific detection, which can aid in the identification of novel fluorinated compounds in complex matrices. nih.gov

GC-MS is also widely used, often following a derivatization step to enhance the volatility of the urea compounds. nih.govgoogle.com This technique allows for the separation of isomers and provides mass spectra that can be used for structural confirmation and library matching. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then compared to the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.

For fluorine-containing organic compounds, specialized elemental analyzers are often required. thermofisher.com These instruments are designed to handle the corrosive nature of fluorine and its combustion products. thermofisher.com The analysis of such compounds can be challenging, but modern instrumentation provides reliable and accurate results. thermofisher.com

The theoretical elemental composition of this compound (C₁₁H₁₄F₂N₂O) is presented in the table below.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percent (%)
Carbon C 12.011 11 132.121 54.54
Hydrogen H 1.008 14 14.112 5.83
Fluorine F 18.998 2 37.996 15.69
Nitrogen N 14.007 2 28.014 11.57
Oxygen O 15.999 1 15.999 6.61
Total 228.242 100.00

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to map the electron density and, from that, deduce the precise positions of the atoms in the crystal lattice. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and conformational details of the molecule in the solid state.

While a crystal structure for this compound is not publicly available, the technique has been applied to numerous other urea derivatives. These studies reveal important details about the hydrogen bonding networks and crystal packing that are characteristic of this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Urea Derivatives

Systematic Modification Strategies for N-Substituted Urea (B33335) Scaffolds

Systematic modification of N-substituted urea scaffolds is a cornerstone of medicinal chemistry, allowing researchers to probe the molecular interactions that govern a compound's efficacy and properties. By methodically altering different parts of the 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea structure, a clearer understanding of the contribution of each component emerges.

Substituent Effects on Aromatic Rings (e.g., 2,4-Difluorophenyl moiety)

The substitution pattern on the aromatic ring is a critical determinant of a molecule's activity. The 2,4-difluorophenyl group in the title compound significantly influences its electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

Fluorine substitution can have a profound impact on molecular conformation and properties. nih.gov The presence of two fluorine atoms in the phenyl substituent, as seen in 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] nih.govresearchgate.netresearchgate.nettriazin-4-yl, has a substantial effect on the packing of the radicals in a crystal lattice and their resulting magnetic properties. mdpi.com In studies of urea and thiourea (B124793) derivatives, compounds containing halogens on the aromatic ring have been identified as particularly active analogues. researchgate.net For instance, in a series of benzothiazolyl urea and thiourea derivatives, a 4-fluorophenyl substituted urea exhibited potent antimicrobial activity. researchgate.net The position of the substituent is also crucial; studies on 2,4-diamino-pyrimidine derivatives showed that 3-substituted ureas gave better antimalarial activity than their 4-urea counterparts. nih.gov

The table below illustrates how different substituents on the phenyl ring can modulate biological activity in various urea-based compound series.

Compound SeriesPhenyl Ring SubstitutionObserved Effect on Activity
Benzothiazolyl Ureas4-FluorophenylPotent antimicrobial activity researchgate.net
Diaryl Urea B-RAF InhibitorsHalogen, ThiomethylEnhanced inhibitory activity nih.gov
Adamantyl Ureas3-Chloro-4-methylphenylPotent antituberculosis activity nih.gov
Adamantyl Ureas2-Fluoro-3-(trifluoromethyl)phenylPotent antituberculosis activity nih.gov
2,4-Diamino-pyrimidines3-Substituted PhenylureaHigher antimalarial activity than 4-substituted equivalent nih.gov

Alkyl Chain Modifications (e.g., 2-methylpropyl group)

The N-alkyl substituent, in this case, the 2-methylpropyl (isobutyl) group, primarily influences the compound's steric profile and lipophilicity. Modifications to this part of the molecule can affect its solubility, membrane permeability, and fit within a target's binding pocket.

In studies of N-alkyl-N'-(2-benzylphenyl)ureas, the length of the alkyl chain was found to be a key factor in the gelation of different solvents; derivatives with long alkyl chains were effective for polar solvents, while those with short chains were better for non-polar solvents. nih.gov In a different context, structure-activity relationship studies of adamantyl urea derivatives as anti-tuberculosis agents demonstrated a preference for bulky alkyl groups. nih.gov When comparing compounds with a 3-chloro-4-methylphenyl substitution, those with bulky alkyl rings like adamantylmethylene and cyclooctyl on the opposite side of the urea moiety were the most active. nih.gov This suggests that a branched, moderately bulky group like 2-methylpropyl can provide a favorable balance of steric bulk and lipophilicity for optimal activity.

The following table summarizes findings on how alkyl group modifications impact the properties and activities of urea derivatives.

Compound SeriesAlkyl GroupObserved Effect
N-alkyl-N'-(2-benzylphenyl)ureasLong Alkyl ChainsEffective gelators for polar solvents nih.gov
N-alkyl-N'-(2-benzylphenyl)ureasShort Alkyl ChainsEffective gelators for non-polar solvents nih.gov
Adamantyl Phenyl UreasAdamantylmethyleneHigh antituberculosis activity nih.gov
Adamantyl Phenyl UreasCyclooctylHigh antituberculosis activity nih.gov

Urea Moiety Modifications (e.g., N-methylation, thiourea vs. urea)

The urea group (-NH-CO-NH-) is a crucial pharmacophore, primarily due to its ability to act as both a hydrogen bond donor and acceptor. researchgate.net Modifications to this central linker, such as replacing the oxygen with sulfur to form a thiourea or methylating the nitrogen atoms, can drastically alter binding affinities and biological activity.

The replacement of the urea oxygen with a sulfur atom to form a thiourea derivative is a common bioisosteric modification. nih.govmdpi.com In some cases, this change has little effect on activity; for example, in a series of potential AGE inhibitors, halogen-containing derivatives showed potent activity without a preference for oxygen or sulfur at the urea function. nih.govresearchgate.net However, in other series, the unmodified urea is strongly preferred. In a study of adamantyl ureas against Mycobacterium tuberculosis, converting the urea to a thiourea resulted in an 80-fold decrease in activity. nih.gov

N-methylation also significantly impacts activity, often negatively. The same anti-tuberculosis study found that mono-N-methylation of the urea led to a similar sharp decrease in potency, while di-N-methylation caused an even greater loss of activity. nih.gov This is often attributed to the loss of a critical hydrogen bond donor capability. Understanding the conformation of N-alkyl-N'-aryl ureas is critical, and studies have shown that methylation patterns significantly affect the conformational preferences of the system. researchgate.netnih.gov

This table highlights the impact of modifying the central urea core.

Original MoietyModificationResulting MoietyImpact on Activity (Anti-Tuberculosis Series) nih.gov
UreaOxygen replaced with SulfurThiourea80-fold decrease in MIC activity
UreaReplaced with Carbamate LinkerCarbamate>800-fold decrease in potency
UreaOne N-H replaced with N-CH₃Mono-N-methylated UreaSignificant decrease in activity
UreaBoth N-H's replaced with N-CH₃Di-N-methylated UreaGreater decrease in activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies employ statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. For urea derivatives, these models have been instrumental in predicting the potency of new compounds and understanding the key molecular features that drive activity.

In a QSAR study of diaryl urea derivatives as B-RAF inhibitors, models were developed using both multiple linear regression (MLR) and a nonlinear method (partial least squares least squares support vector machine, PLS-LS-SVM). nih.gov The results indicated that the nonlinear model had better predictive ability. nih.gov The selected molecular descriptors in the model revealed that size, degree of branching, aromaticity, and polarizability were key factors affecting the inhibitory activity of these compounds. nih.gov

Another QSAR analysis on urea-substituted 2,4-diamino-pyrimidine antimalarials pointed to lipophilicity being a key driver of improved activity. nih.govdundee.ac.uk While the most active compounds showed enhanced potency, they also suffered from high lipophilicity, which often correlates with poor aqueous solubility and low permeability, highlighting the need for a balanced property profile. dundee.ac.uk These studies underscore the power of QSAR in guiding medicinal chemistry efforts by identifying essential descriptors that can be optimized to design more effective molecules.

Conformational Analysis and Flexibility Studies

The three-dimensional conformation of a molecule is paramount to its ability to interact with a biological target. For N-substituted ureas, the rotational freedom around the C-N bonds of the urea moiety allows for different conformations, primarily described as trans-trans, cis-trans, or cis-cis with respect to the carbonyl group.

While the conformational preferences of biaryl ureas have been widely studied, less attention has been paid to N-alkyl-N'-aryl analogues like this compound. nih.gov Computational and experimental studies on N-aryl-N'-cyclopentyl ureas revealed that the methylation pattern significantly affects conformational preference. researchgate.netnih.gov Notably, the unsubstituted N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations with nearly equal energy. researchgate.netnih.gov The cis-trans conformation can be further stabilized by an internal hydrogen bond between a urea N-H and a suitable acceptor on the substituent. researchgate.netresearchgate.net

The specific substituents play a defining role. For instance, 1-(2-nitrophenyl)-3-pyridin-3-ylurea (B256734) shows a planar trans-trans conformation. In contrast, 1-(4-fluorophenyl)-3-pyridin-2-ylurea adopts a cis-trans conformation, which is stabilized by an intramolecular hydrogen bond between the urea and the pyridine (B92270) nitrogen. researchgate.net Such analyses are crucial for rational drug design, as they provide a structural basis for understanding how a molecule presents its key interacting groups to a receptor.

Molecular Interactions and Binding Mechanisms of N Substituted Urea Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the behavior of molecules like N-substituted urea (B33335) derivatives at an atomic level. These techniques provide insights into how these compounds interact with protein targets and their inherent dynamic and electronic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov For N-aryl urea derivatives, docking studies are frequently employed to understand their binding modes within the active sites of enzymes, particularly protein kinases. researchgate.netresearchgate.net

In a typical docking study involving a urea derivative, the compound would be computationally placed into the binding pocket of a target protein. The simulation would identify key interactions, such as:

Hydrogen Bonds: The urea moiety's N-H groups acting as donors and the carbonyl oxygen acting as an acceptor are crucial for forming hydrogen bonds with amino acid residues in the protein. nih.gov

Hydrophobic Interactions: The aryl (2,4-difluorophenyl) and alkyl (2-methylpropyl) groups would likely engage in hydrophobic interactions with nonpolar residues.

Halogen Bonds: The fluorine atoms on the phenyl ring could potentially form halogen bonds with suitable acceptor atoms in the binding site.

The output of such a simulation includes a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a visual representation of the binding pose. nih.govnih.gov While numerous studies report docking results for various urea derivatives against targets like p38 MAPK and VEGFR2, no specific docking data for 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea has been found. researchgate.netnih.govmdpi.com

Table 1: Illustrative Data from Molecular Docking of a Generic Urea Derivative This table is a template illustrating typical data obtained from docking simulations; no specific data exists in the literature for this compound.

Target Protein Binding Score (kcal/mol) Interacting Residues Interaction Type
Kinase X -8.5 Glu101, Asp168 Hydrogen Bond
Leu83, Val38 Hydrophobic
Phe169 π-π Stacking

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic nature of a ligand-receptor complex. nih.gov For a compound like this compound bound to a protein, an MD simulation could:

Assess the stability of the binding pose predicted by docking.

Reveal the role of water molecules in mediating interactions.

Characterize conformational changes in the protein or ligand upon binding.

Provide a basis for more rigorous binding free energy calculations. nih.gov

MD simulations have been extensively used to understand how urea itself acts as a protein denaturant by interacting directly with protein residues and disrupting water networks. nih.gov However, specific MD simulation studies detailing the dynamic behavior and stability of this compound with a biological target are not available in the reviewed literature.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmaterialsciencejournal.org

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. materialsciencejournal.org

For N-aryl-N'-alkyl ureas, DFT studies can clarify conformational preferences (e.g., cis-trans arrangements around the urea bond) and how substituents influence the electronic properties. nih.gov For this compound, such calculations would reveal the electron distribution and predict sites susceptible to electrophilic or nucleophilic attack. No specific DFT or HOMO-LUMO analysis for this compound has been published.

Table 2: Representative Quantum Chemical Parameters for a Generic Urea Derivative This table is a template illustrating typical data obtained from DFT calculations; no specific data exists in the literature for this compound.

Parameter Value (eV) Interpretation
EHOMO -6.5 Electron-donating capability
ELUMO -1.2 Electron-accepting capability
Energy Gap (ΔE) 5.3 Chemical stability/reactivity

While docking provides a quick estimate of binding affinity, more accurate methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or Free Energy Perturbation (FEP) can calculate the binding free energy (ΔG). These methods, often used in conjunction with MD simulations, provide a more quantitative prediction of how tightly a ligand will bind to its target. nih.gov

Ligand Efficiency (LE) is a metric used in drug design to assess how efficiently a compound binds relative to its size (heavy atom count). It helps in optimizing lead compounds. No binding energy calculations or ligand efficiency metrics for this compound are reported in the scientific literature.

Spectroscopic Probing of Molecular Interactions (e.g., NMR titration, Fluorescence Spectroscopy)

Spectroscopic techniques are essential experimental methods for confirming molecular structures and studying non-covalent interactions.

NMR Titration: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. hmdb.cachemicalbook.com In the context of molecular interactions, NMR titration can be used to study the binding of a ligand to a receptor. By monitoring changes in the chemical shifts of the ligand or receptor upon complex formation, one can identify the atoms involved in the interaction and determine the binding affinity. Conformational studies of N-alkyl-N'-aryl ureas have been performed using NMR to understand rotational barriers and preferred solution-state structures. nih.gov

Fluorescence Spectroscopy: This technique is highly sensitive for studying changes in the local environment of a fluorophore. While the intrinsic fluorescence of this compound has not been reported, fluorescence methods are widely used to study protein unfolding induced by urea as a denaturant. nih.govnih.gov In such experiments, changes in the fluorescence of tryptophan residues in a protein are monitored as the urea concentration increases. nih.gov

Hydrogen Bonding Networks and Supramolecular Interactions

The urea group is an exceptional motif for forming hydrogen bonds. In the solid state, N,N'-disubstituted ureas often form a characteristic one-dimensional "tape" or "ribbon" structure, where molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a robust α-network. researchgate.netmdpi.com

An article focusing on the biochemical and biological evaluation of this compound cannot be generated at this time. Extensive searches for scientific data on this specific compound in relation to the requested methodologies have not yielded any relevant information.

There is no publicly available research detailing the in vitro effects of this compound on the following:

Enzyme Inhibition: No studies were found that investigated the inhibitory activity of this compound against β-glucuronidase, urease, tyrosinase, or epoxide hydrolases. Consequently, there is no data on its inhibition kinetics, such as Kᵢ values or the mode of inhibition (competitive, uncompetitive, or non-competitive).

Cell-Based Assays: Information regarding the use of this compound in cell-based assays to determine target engagement or pathway modulation is not available in the surveyed scientific literature.

Antimicrobial Activity: There are no reports on the evaluation of this compound for antibacterial activity against specific strains like Acinetobacter baumannii or Mycobacterium tuberculosis, nor any information on its potential antifungal properties.

Therefore, the requested article with detailed research findings and data tables for each specified section and subsection cannot be constructed. General information on related urea-based compounds and their interactions with the mentioned enzymes exists, but there is a complete absence of data for the specific chemical compound "this compound."

Biochemical and Biological Evaluation Methodologies in Vitro Studies

Investigation of Molecular Mechanisms in Biological Systems (e.g., Protein Denaturation Studies)mdpi.com

As of the current body of scientific literature, specific studies detailing the molecular mechanisms of action for 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea, particularly in the context of protein denaturation, are not available. However, the structural classification of this compound as a substituted urea (B33335) allows for a theoretical framework based on the well-documented behavior of urea and its derivatives as protein denaturants. The following discussion, therefore, outlines the general principles and methodologies applied to understand how urea-based compounds interact with and destabilize protein structures.

Urea is a widely utilized agent in protein folding studies to induce denaturation, and its mechanisms have been a subject of extensive research. nih.gov It is understood to denature proteins through a combination of direct and indirect mechanisms. nih.govnih.gov

The direct interaction model posits that urea molecules accumulate at the protein's surface and interact directly with both the peptide backbone and amino acid side chains. nih.govresearchgate.net Urea can form hydrogen bonds with the polar residues and the peptide's amide and carbonyl groups, which in turn weakens the internal hydrogen bonds that are crucial for maintaining the protein's native secondary and tertiary structures. elsevierpure.com This direct binding helps to stabilize the unfolded or non-native conformations of the protein. nih.gov Molecular dynamics simulations have suggested that the direct dispersion interactions between urea and the protein can be stronger than those between water and the protein, leading to urea's intrusion into the protein's interior. researchgate.net

The indirect interaction model focuses on urea's effect on the solvent, water. nih.gov By altering the structure and dynamics of water, urea diminishes the hydrophobic effect. nih.govnih.gov The hydrophobic effect is a primary driving force in protein folding, where nonpolar amino acid residues are sequestered in the protein's core, away from water. Urea's presence disrupts the hydrogen-bonding network of water, making it a better solvent for nonpolar groups. researchgate.netelsevierpure.com This increased solvation of hydrophobic residues encourages the protein to unfold and expose these residues to the solvent. nih.gov

Research on various proteins has provided insights into the nuanced process of urea-induced denaturation. For instance, studies on hen lysozyme using molecular dynamics simulations have shown a two-stage penetration mechanism. researchgate.net Initially, urea penetrates the protein's hydrophobic core, leading to a "dry globule" state, which is then followed by the influx of water as the structure further unravels. researchgate.net In the case of intestinal fatty acid-binding protein, magnetic relaxation dispersion studies have revealed a complex unfolding process with at least two intermediate states, challenging a simple two-state transition model.

The following table summarizes the key molecular mechanisms involved in protein denaturation by urea, which can be extrapolated to understand the potential behavior of substituted ureas like this compound.

Mechanism Description Key Interactions Supporting Evidence
Direct Interaction Urea molecules directly bind to the protein surface.Hydrogen bonding with polar residues and the peptide backbone. nih.govelsevierpure.comMolecular dynamics simulations showing urea accumulation around the protein. researchgate.net
Van der Waals interactions with various protein chemical moieties. nih.govNMR studies indicating specific, though weak or transient, urea-protein interactions. elsevierpure.com
Indirect Interaction Urea alters the bulk solvent properties, primarily water.Disruption of the hydrogen-bonding network of water. nih.govresearchgate.netCalorimetric studies on cyclic dipeptides showing a decrease in the hydrophobic effect. nih.gov
Increased solvation of nonpolar amino acid side chains. nih.govnih.govReduced self-diffusion of water in urea solutions. nih.gov

While these general principles provide a strong foundation for hypothesizing the molecular actions of this compound, empirical studies on this specific compound are necessary to elucidate its precise mechanisms and biological activity. Future research could involve techniques such as circular dichroism, fluorescence spectroscopy, and nuclear magnetic resonance to monitor changes in protein structure in the presence of this compound, as well as molecular docking and dynamics simulations to model its interactions with specific protein targets.

Applications and Future Directions in Chemical Research

Urea (B33335) Derivatives as Ligands in Catalysis

In the field of transition metal catalysis, the development of sophisticated ligands has been crucial for enabling new chemical transformations. nih.gov While phosphines have traditionally dominated this space, urea derivatives have emerged as an attractive and powerful alternative class of ligands. nih.govacs.org They offer practical advantages, being readily prepared from common amine precursors, generally stable on the benchtop, and robust under a wide range of reaction conditions. nih.govacs.org

N-Arylureas, the class to which 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea belongs, have proven particularly effective as sterically undemanding pro-ligands for palladium catalysis. nih.gov In several instances, these simple urea-based ligands have outperformed conventional phosphine (B1218219) ligands, especially in reactions involving sterically demanding substrates. nih.govacs.org

One significant application is in palladium-catalyzed heteroannulation reactions, a convergent method for constructing heterocyclic structures that are prevalent in pharmaceuticals. nih.govacs.org For example, N-arylureas have been successfully employed in the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to synthesize 2-substituted indolines. nih.gov Similarly, they have enabled the heteroannulation of 2-bromophenols with 1,3-dienes to form dihydrobenzofuran motifs. researchgate.net

Beyond heteroannulation, urea-containing ligands have demonstrated broad utility in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions Employing Urea-Type Ligands

Reaction Type Ligand Class Substrate Examples Key Feature
Heteroannulation N-Arylureas N-tosyl-o-bromoanilines and 1,3-dienes Outperforms phosphine ligands for sterically demanding substrates. nih.govacs.org
Suzuki–Miyaura Cross-Coupling Dialkylarylphosphine Urea Phenyl boroxine (B1236090) and aryl halides Effective for C(sp²)–C(sp²) bond formation. nih.gov
Buchwald–Hartwig Amination Dialkylarylphosphine Urea Aryl halides and amines Facilitates C-N bond formation. nih.gov

The success of simple ureas has inspired the rational design of more complex ligand platforms. One strategy involves incorporating the urea functional group into established ligand scaffolds to create bifunctional or hybrid ligands. nih.gov For instance, a new class of dialkylarylphosphine ligands featuring a Lewis-basic urea subunit has been developed. nih.gov This design combines the strong coordinating ability of the phosphine with the hydrogen-bonding capability of the urea, potentially influencing the secondary coordination sphere of the metal center and stabilizing catalytic intermediates. nih.gov

Another design principle focuses on leveraging ureas as a "sterically undemanding" platform. nih.gov Computational studies have shown that the steric demand of ureate ligands is considerably lower than that of many phosphines, which may allow for different reactivity patterns and broader substrate compatibility. acs.org Experimental and computational analyses suggest that upon deprotonation, the resulting ureate binds to palladium in a monodentate fashion through a nitrogen atom, a binding mode that is uncommon for metal-ureate complexes and opens new avenues for ligand design. nih.gov

Potential as Biochemical Probes and Tool Compounds

The ability of the urea group to act as both a hydrogen bond donor and acceptor makes it an ideal component in molecules designed to interact with biological targets. researchgate.net This has led to the development of urea derivatives as biochemical probes and tool compounds for studying biological systems. nih.govresearchgate.net

These compounds can be engineered as diagnostic probes for detecting specific enzymes. nih.gov By functionalizing the urea's nitrogen atoms with enzyme-cleavable groups, a conformational change can be triggered upon enzymatic action, leading to a detectable signal via techniques like fluorescence or NMR. nih.gov This approach allows for the creation of tailored probes for enzymes that may be over-expressed in certain diseases. nih.gov

Urea-based inhibitors have also been synthesized as active site probes for enzymes like glutamate (B1630785) carboxypeptidase II (GCPII), a neuropeptidase implicated in neurological disorders. researchgate.net The study of how systematic structural changes in these urea-based inhibitors affect their potency provides valuable information about the topology of the enzyme's active site, distinguishing between sensitive "pharmacophore" regions and more accommodating "nonpharmacophore" subpockets. researchgate.net

Advanced Materials Science Applications of Urea Derivatives

In materials science, the urea moiety is considered a powerful supramolecular synthon because its two N-H groups (donors) and one carbonyl group (acceptor) can form strong and directional hydrogen bonds. researchgate.net This property is harnessed to guide the self-assembly of molecules into well-defined, higher-order structures.

This has led to the creation of a variety of functional materials:

Supramolecular Polymers and Gels: Through the formation of continuous intermolecular hydrogen bonds, urea derivatives can self-assemble into long, fibrous polymer-like chains, which can entangle to form supramolecular gels. researchgate.net These soft materials have potential applications in areas like controlled release and tissue scaffolding.

Supramolecular Capsules: By designing molecules with multiple urea groups in a specific geometric arrangement, such as on a calixarene (B151959) scaffold, discrete, capsule-like structures held together by hydrogen bonds can be formed. researchgate.net These capsules can encapsulate guest molecules within their nano-sized cavities.

Biomaterials: Urethane and urea chemistry is fundamental to the synthesis of polyurethanes and polyureas, which are widely used in biomaterials. westlake.edu.cn These materials are found in applications for tissue engineering, drug delivery, and bioimaging, where their mechanical properties, degradation profiles, and surface energies can be tuned by carefully selecting the building blocks. westlake.edu.cn

Emerging Research Areas and Unexplored Potential of this compound

While direct research on this compound is sparse, its structure suggests significant untapped potential based on the established roles of related compounds.

Catalysis: Given the demonstrated success of N-Arylureas as ligands in palladium catalysis, a primary area of future research would be to evaluate this compound in various cross-coupling and heteroannulation reactions. nih.gov The electron-withdrawing nature of the 2,4-difluorophenyl group could significantly modulate the electronic properties of the ligand, potentially leading to unique reactivity or improved catalytic efficiency compared to non-fluorinated analogues. The isobutyl group provides solubility and a distinct steric profile that could also influence catalytic outcomes.

Biochemical Probes: The diaryl urea scaffold is present in numerous kinase inhibitors and other biologically active molecules. frontiersin.org The specific substitution pattern of this compound could be investigated for its potential as a tool compound or starting point for developing inhibitors for specific biological targets. The difluoro-substituents are often used in medicinal chemistry to block metabolic pathways or enhance binding affinity. It could be screened against panels of kinases or other enzymes to identify novel biological activity.

Materials Science: The combination of a rigid, fluorinated aromatic ring and a flexible alkyl chain makes this compound an interesting candidate for studies in supramolecular and materials chemistry. Its self-assembly properties in various solvents could be explored to determine if it forms gels, liquid crystals, or other ordered structures driven by the hydrogen-bonding of the urea core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-difluorophenyl)-3-(2-methylpropyl)urea, and what key intermediates are involved?

  • The synthesis typically involves coupling a 2,4-difluorophenyl isocyanate with 2-methylpropylamine under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance reactivity. Intermediate purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients . For analogs, thiadiazole or triazole moieties are introduced via nucleophilic substitution or click chemistry, as seen in structurally related urea derivatives .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, in analogs like 8p (C20H17F2N7O2S2), ESI-MS confirmed a molecular ion peak at m/z 490.0 [M+H]⁺ . Purity is assessed via reverse-phase HPLC (RP-HPLC), achieving >95% purity with retention times specific to solvent systems .

Q. What solubility and stability challenges are associated with this compound, and how are they addressed?

  • The compound’s lipophilic aromatic and urea groups limit aqueous solubility. Co-solvents (e.g., DMSO) or formulation as salts (e.g., embonate) improve bioavailability. Stability studies under varying pH and temperature conditions are critical; for injectable formulations, lyophilization or cyclodextrin encapsulation may prevent degradation .

Advanced Research Questions

Q. How do substituents on the phenyl and urea groups influence biological activity in related compounds?

  • Structure-Activity Relationship (SAR) studies on analogs reveal that electron-withdrawing groups (e.g., fluorine at 2,4-positions) enhance antifungal activity by increasing membrane penetration. Conversely, bulky substituents (e.g., isopropyl) reduce metabolic clearance. For example, triazole-containing derivatives show improved in vitro efficacy against Candida albicans (MIC₉₀: 0.5–2 µg/mL) compared to non-triazole analogs .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding, pH). Normalizing data using internal controls (e.g., fluconazole as a reference antifungal) and validating via orthogonal assays (e.g., time-kill kinetics vs. broth microdilution) improve reproducibility. Cross-referencing crystallographic data (e.g., Acta Crystallographica reports ) ensures structural consistency.

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Molecular docking (e.g., with CYP51 enzyme for antifungals) predicts binding affinities, while QSAR models correlate logP values with absorption. For instance, derivatives with PSA < 90 Ų exhibit better blood-brain barrier penetration in murine models . MD simulations assess conformational stability in biological membranes.

Q. What are the challenges in designing in vivo studies for this compound, and how are they mitigated?

  • Low oral bioavailability due to first-pass metabolism is common. Strategies include:

  • Prodrug design : Esterification of hydroxyl groups to enhance absorption.
  • Nanocarriers : Liposomal encapsulation improves hepatic targeting (e.g., 80% liver uptake in rat models for related ureas) .
  • Dosing regimens : Subcutaneous administration bypasses gastrointestinal degradation, as seen in injectable formulations .

Methodological Notes

  • Analytical Workflows : Combine NMR (for structural elucidation), LC-MS (for purity), and X-ray crystallography (for absolute configuration) .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to analyze SAR trends and predict metabolite profiles.
  • Ethical Considerations : Adhere to OECD guidelines for in vivo toxicity testing, including acute dose-ranging studies in rodents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.